molecular formula C17H13N3O3 B5702631 2-cyano-3-(4-methyl-3-nitrophenyl)-N-phenylacrylamide

2-cyano-3-(4-methyl-3-nitrophenyl)-N-phenylacrylamide

Cat. No. B5702631
M. Wt: 307.30 g/mol
InChI Key: DRJDEYRYHZFEPE-NTEUORMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-cyano-3-(4-methyl-3-nitrophenyl)-N-phenylacrylamide is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly referred to as MNPA, and it is a member of the acrylamide family. MNPA is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), an enzyme that has been linked to the development of several diseases, including obesity, diabetes, and cancer.

Mechanism of Action

MNPA exerts its effects by binding to the active site of 2-cyano-3-(4-methyl-3-nitrophenyl)-N-phenylacrylamide, inhibiting its enzymatic activity. This inhibition leads to an increase in insulin sensitivity and a decrease in blood glucose levels. MNPA has also been shown to induce apoptosis in cancer cells by inhibiting the activity of 2-cyano-3-(4-methyl-3-nitrophenyl)-N-phenylacrylamide.
Biochemical and Physiological Effects:
MNPA has been shown to improve insulin sensitivity and glucose tolerance in animal models of obesity and diabetes. MNPA has also been shown to decrease body weight and adiposity in these models. In addition, MNPA has been shown to induce apoptosis in cancer cells and inhibit cancer cell growth.

Advantages and Limitations for Lab Experiments

MNPA has several advantages for lab experiments, including its potency and selectivity for 2-cyano-3-(4-methyl-3-nitrophenyl)-N-phenylacrylamide. However, MNPA has limitations as well, including its low solubility in aqueous solutions and its potential toxicity.

Future Directions

There are several future directions for MNPA research, including the development of more potent and selective 2-cyano-3-(4-methyl-3-nitrophenyl)-N-phenylacrylamide inhibitors, the investigation of MNPA's effects on other diseases, and the development of MNPA-based therapies for obesity, diabetes, and cancer.
Conclusion:
In conclusion, MNPA is a potent inhibitor of 2-cyano-3-(4-methyl-3-nitrophenyl)-N-phenylacrylamide that has significant potential for therapeutic applications. MNPA has been shown to improve insulin sensitivity, reduce blood glucose levels, decrease body weight, and induce apoptosis in cancer cells. MNPA has several advantages for lab experiments, including its potency and selectivity for 2-cyano-3-(4-methyl-3-nitrophenyl)-N-phenylacrylamide, but it also has limitations, including its low solubility in aqueous solutions and potential toxicity. There are several future directions for MNPA research, including the development of more potent and selective 2-cyano-3-(4-methyl-3-nitrophenyl)-N-phenylacrylamide inhibitors and the investigation of MNPA's effects on other diseases.

Synthesis Methods

The synthesis of MNPA involves a multi-step process that includes the reaction of 4-methyl-3-nitrobenzaldehyde with malononitrile to form 2-cyano-3-(4-methyl-3-nitrophenyl)acrylonitrile. This intermediate is then reacted with phenylhydrazine to produce MNPA. The overall yield of this reaction is approximately 50%.

Scientific Research Applications

MNPA has been extensively studied for its potential therapeutic applications. As mentioned earlier, MNPA is a potent inhibitor of 2-cyano-3-(4-methyl-3-nitrophenyl)-N-phenylacrylamide, which has been linked to several diseases. MNPA has been shown to improve insulin sensitivity, reduce blood glucose levels, and decrease body weight in animal models of obesity and diabetes. MNPA has also been investigated for its anticancer properties, as 2-cyano-3-(4-methyl-3-nitrophenyl)-N-phenylacrylamide has been shown to play a role in cancer cell growth and survival.

properties

IUPAC Name

(E)-2-cyano-3-(4-methyl-3-nitrophenyl)-N-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3/c1-12-7-8-13(10-16(12)20(22)23)9-14(11-18)17(21)19-15-5-3-2-4-6-15/h2-10H,1H3,(H,19,21)/b14-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRJDEYRYHZFEPE-NTEUORMPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C=C(C#N)C(=O)NC2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-cyano-3-(4-methyl-3-nitrophenyl)-N-phenylprop-2-enamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.